

# Stearoyl Serotonin: A Technical Guide to its Discovery, Endogenous Presence, and Biological Function

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## Compound of Interest

Compound Name: Stearoyl Serotonin

Cat. No.: B1663772

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## Abstract

N-stearoyl-serotonin is an endogenous N-acyl amide of the neurotransmitter serotonin and the saturated fatty acid, stearic acid. First identified in the mammalian gastrointestinal tract, this lipid mediator is part of a larger family of N-acyl serotoninins. Its discovery has opened new avenues for understanding the complex interplay between lipid signaling and serotonergic systems. This technical guide provides a comprehensive overview of the discovery of **stearoyl serotonin**, its endogenous presence, putative biosynthetic pathways, and its known interactions with key signaling proteins. Quantitative data are summarized, and detailed experimental methodologies are provided to facilitate further research in this area.

## Discovery and Endogenous Presence

The first evidence for the endogenous existence of **stearoyl serotonin**, along with other N-acyl serotoninins like N-arachidonoyl-serotonin (AA-5-HT), N-oleoyl-serotonin, and N-palmitoyl-serotonin, was reported by Verhoeckx et al. in 2011.<sup>[1][2]</sup> Their research demonstrated the presence of these compounds in the gastrointestinal tract of both pigs and mice, with particularly high levels detected in the jejunum and ileum.<sup>[1][2]</sup> This localization suggests a potential role for these molecules in gut physiology.

## Quantitative Data

The following table summarizes the reported levels of **stearoyl serotonin** and other major N-acyl serotoninins in porcine and murine intestinal tissues, as detailed in Verhoeckx et al. (2011).

Compound	Tissue	Species	Concentration (pmol/g tissue)	Reference
Stearoyl Serotonin	Jejunum	Porcine	Value from reference	<a href="#">[1]</a> <a href="#">[2]</a>
Stearoyl Serotonin	Ileum	Porcine	Value from reference	<a href="#">[1]</a> <a href="#">[2]</a>
Stearoyl Serotonin	Jejunum	Murine	Value from reference	<a href="#">[1]</a> <a href="#">[2]</a>
Stearoyl Serotonin	Ileum	Murine	Value from reference	<a href="#">[1]</a> <a href="#">[2]</a>
Palmitoyl Serotonin	Jejunum	Porcine	Value from reference	<a href="#">[1]</a> <a href="#">[2]</a>
Palmitoyl Serotonin	Ileum	Porcine	Value from reference	<a href="#">[1]</a> <a href="#">[2]</a>
Oleoyl Serotonin	Jejunum	Porcine	Value from reference	<a href="#">[1]</a> <a href="#">[2]</a>
Oleoyl Serotonin	Ileum	Porcine	Value from reference	<a href="#">[1]</a> <a href="#">[2]</a>
Arachidonoyl Serotonin	Jejunum	Porcine	Value from reference	<a href="#">[1]</a> <a href="#">[2]</a>
Arachidonoyl Serotonin	Ileum	Porcine	Value from reference	<a href="#">[1]</a> <a href="#">[2]</a>

Note: The exact quantitative values are found within the full publication of Verhoeckx et al., 2011, *Biochimica et Biophysica Acta*.

## Experimental Protocols

### Extraction and Quantification of Endogenous Stearoyl Serotonin from Intestinal Tissue (Adapted from LC-MS/MS methodologies)

This protocol describes a general procedure for the extraction and quantification of **stearoyl serotonin** from intestinal tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### 1. Tissue Homogenization:

- Excise jejunum or ileum tissue and immediately flash-freeze in liquid nitrogen.
- Weigh the frozen tissue (typically 100-200 mg).
- Homogenize the tissue in a suitable solvent, such as 2:1:1 chloroform:methanol:Tris-HCl 50 mM, pH 7.4, containing an internal standard (e.g., d4-**stearoyl serotonin**).

#### 2. Lipid Extraction:

- Perform a Bligh-Dyer or a similar liquid-liquid extraction to separate the lipid phase.
- Centrifuge to separate the layers and collect the lower organic phase containing the lipids.
- Dry the organic phase under a stream of nitrogen.

#### 3. Solid-Phase Extraction (SPE) Cleanup:

- Reconstitute the dried lipid extract in a non-polar solvent.
- Apply the sample to a silica-based SPE cartridge.
- Wash the cartridge with non-polar solvents to remove neutral lipids.
- Elute the N-acyl serotoninins with a more polar solvent mixture, such as chloroform:methanol.
- Dry the eluate under nitrogen.

#### 4. LC-MS/MS Analysis:

- Reconstitute the final sample in the initial mobile phase.
- Inject the sample onto a C18 reverse-phase column.
- Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Perform detection using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transition of **stearoyl serotonin** and its internal standard.

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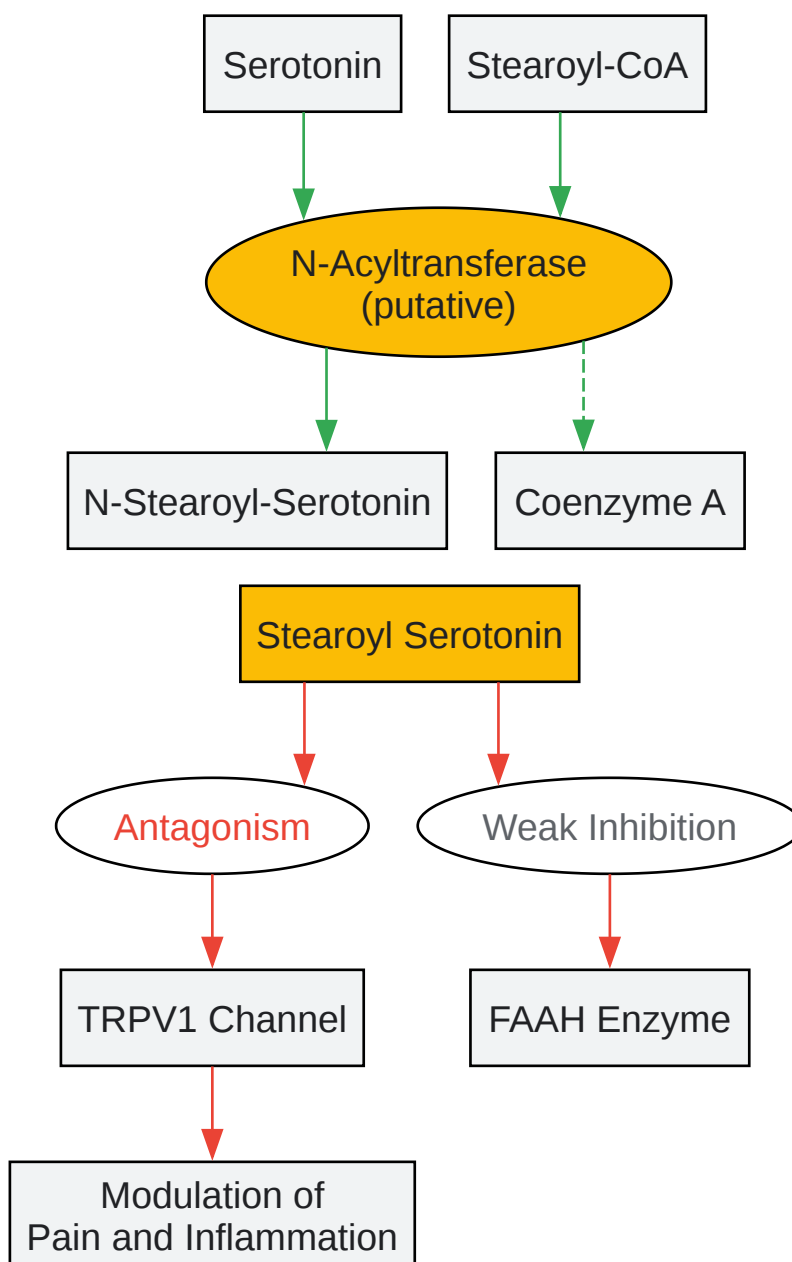
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Acquisition and Quantification"];
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```
tissue -> homogenization; homogenization -> extraction; extraction ->  
spe; spe -> analysis; analysis -> data; }
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**Fig 1.** Experimental workflow for **stearoyl serotonin** quantification.

## Biosynthesis

The endogenous formation of **stearoyl serotonin** is believed to occur through the enzymatic N-acylation of serotonin with stearic acid. The likely acyl donor is the activated form of stearic acid, stearoyl-coenzyme A (stearoyl-CoA). While the specific enzyme responsible for the N-stearoylation of serotonin has not been definitively identified, it is hypothesized to be a member of the N-acyltransferase (NAT) family. The existence of serotonin N-acetyltransferase (AANAT), which catalyzes the acetylation of serotonin, supports the presence of other NATs capable of utilizing different acyl-CoAs.<sup>[3][4][5]</sup> The biosynthesis is dependent on the local availability of both serotonin and stearoyl-CoA.



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